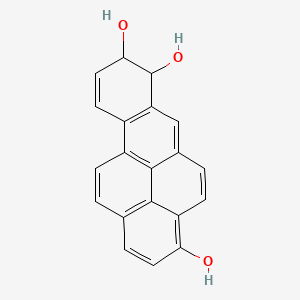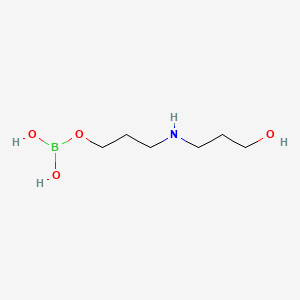
1-Propanol, 3-((3-(boronooxy)propyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 3-((3-(boronooxy)propyl)amino)-, also known as 3-[[3-(boronooxy)propyl]amino]-1-propanol, is an organic compound with the molecular formula C6H16BNO4 and a molar mass of 177.01 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propanol, 3-((3-(boronooxy)propyl)amino)- can be synthesized through a multi-step reaction process The initial step involves the reaction of 1-propanol with a boronic acid derivative to introduce the boronooxy group
Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous flow process, ensuring consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the boronooxy group and the subsequent attachment of the propylamine chain.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanol, 3-((3-(boronooxy)propyl)amino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Produces propanoic acid derivatives.
Reduction: Results in the formation of primary alcohols.
Substitution: Leads to the formation of various substituted propylamine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 3-((3-(boronooxy)propyl)amino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and modulation.
Medicine: Explored for its therapeutic properties, including its use in drug delivery systems and as a potential treatment for certain diseases.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects through its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other functional groups, leading to the modulation of biological processes. The propylamine chain enhances the compound's solubility and bioavailability, allowing it to interact with various cellular targets.
Vergleich Mit ähnlichen Verbindungen
Boronic acid derivatives (e.g., phenylboronic acid)
Amino alcohols (e.g., ethanolamine)
Other boron-containing compounds (e.g., boronic esters)
This compound's unique structure and properties make it a valuable tool in scientific research and industrial applications. Its versatility and potential for various applications highlight its importance in the field of chemistry and beyond.
Eigenschaften
CAS-Nummer |
67905-33-3 |
|---|---|
Molekularformel |
C6H16BNO4 |
Molekulargewicht |
177.01 g/mol |
IUPAC-Name |
3-(3-hydroxypropylamino)propoxyboronic acid |
InChI |
InChI=1S/C6H16BNO4/c9-5-1-3-8-4-2-6-12-7(10)11/h8-11H,1-6H2 |
InChI-Schlüssel |
MHESBQZGKGCYJF-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)OCCCNCCCO |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


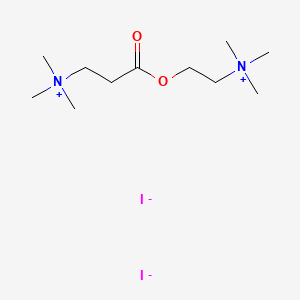
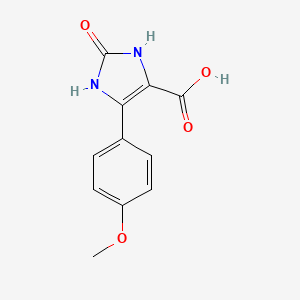
![1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol](/img/structure/B15347562.png)

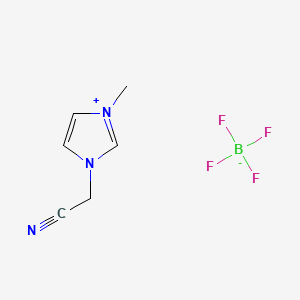
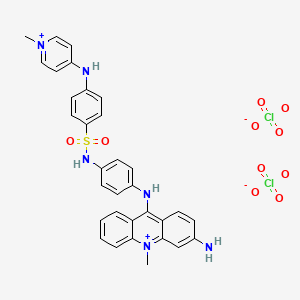
![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate](/img/structure/B15347585.png)
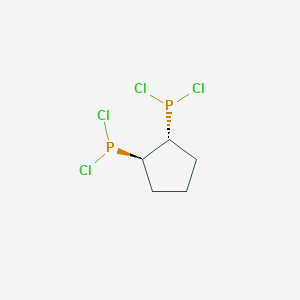
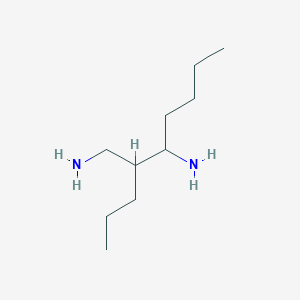

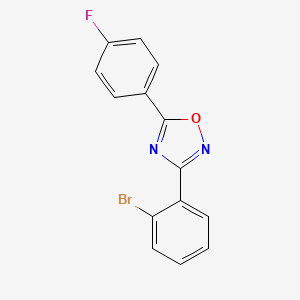
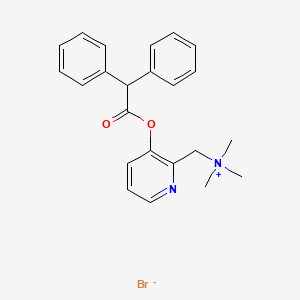
![[2,5-bis[4-(9,9-dimethylacridin-10-yl)phenyl]-4-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B15347613.png)
